

# UPLC METHOD DEVELOPMENT & OPTIMIZATION

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## Compound Focus: Alpelisib

CAS No.: 1217486-61-7

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## Analytical Quality by Design (AQbD) Principles

The development of stability-indicating methods for **alpelisib** has been advanced through **Analytical Quality by Design (AQbD)** principles, which ensure robust method performance through systematic understanding and control of critical parameters [1].

- **Critical Method Parameters:** Mobile phase ratio, flow rate, column temperature
- **Critical Quality Attributes:** Retention time, tailing factor, resolution
- **Design Space:** Established using **Box-Behnken design** with 17 experimental runs
- **Statistical Analysis:** R<sup>2</sup> values, p-values, adjusted R<sup>2</sup>, and lack-of-fit testing

## Optimized Chromatographic Conditions

The optimized UPLC method provides a **rapid analysis** with total run time of 4 minutes, offering significant advantages for high-throughput quality control laboratories [1].

Parameter	Specification	Parameter	Specification
Column	Waters BEH C18 (2.1 × 50 mm, 1.7 μm)	Detection wavelength	246 nm

Parameter	Specification	Parameter	Specification
Mobile phase	0.1% formic acid buffer pH 3:ACN (50:50 v/v)	Injection volume	4 µL
Flow rate	0.25 mL/min	Retention time	1.49 min
Column temperature	Ambient	Tailing factor	0.99
Run time	4 min	Theoretical plates	>2000

## COMPREHENSIVE METHOD VALIDATION

The developed UPLC method was validated according to **ICH Q2(R1)** guidelines, demonstrating suitability for intended applications in pharmaceutical quality control [1].

### Validation Parameters and Results

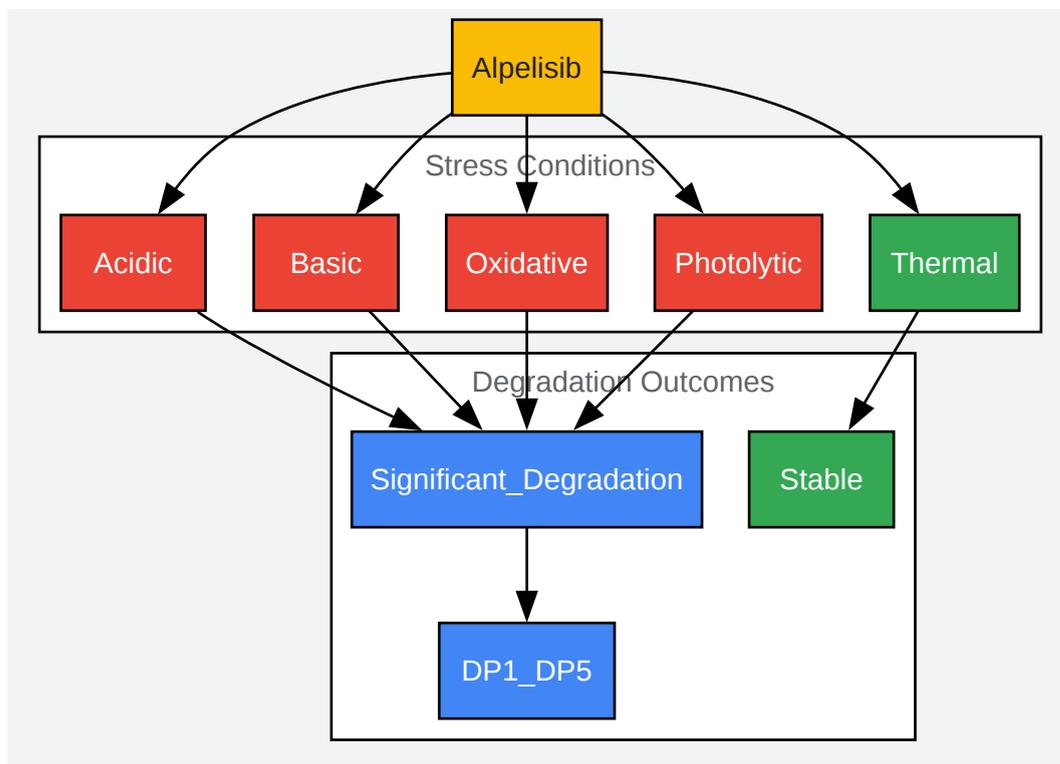
Validation Parameter	Results	Acceptance Criteria
Linearity range	10-50 µg/mL	$R^2 > 0.995$
Correlation coefficient ( $R^2$ )	0.9955	$\geq 0.995$
Accuracy (mean recovery)	99.25%	98-102%
Precision (% RSD)		
- Intra-day	0.1%	$\leq 1\%$
- Inter-day	0.3%	$\leq 1\%$
Specificity	No interference from degradation products	Baseline separation

## FORCED DEGRADATION STUDIES

Forced degradation studies provide critical understanding of **inherent stability characteristics** and help identify potential degradation products that may form under various stress conditions.

### Stress Conditions and Degradation Behavior

**Alpelisib** was subjected to forced degradation studies under conditions recommended by ICH guidelines, demonstrating significant degradation under hydrolytic, oxidative, and photolytic conditions, while remaining stable under thermal stress [2].



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Forced Degradation Workflow and Outcomes

### Structural Characterization of Degradation Products

Advanced analytical techniques were employed for comprehensive characterization of degradation products [2]:

- **Technique:** Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS)
- **Degradation Products Identified:** Five major degradation products characterized
- **Structural Elucidation:** Fragmentation patterns and mass spectral analysis
- **Toxicity Prediction:** ProTox-II tool for in silico toxicity assessment

## DETAILED EXPERIMENTAL PROTOCOLS

### Mobile Phase and Solution Preparation

#### 4.1.1 0.1% Formic Acid Buffer (pH 3)

- Transfer 1 mL of formic acid to a 1000 mL volumetric flask
- Add UPLC-grade water to approximately 900 mL and mix
- Adjust pH to 3.0 using 0.1 N sodium hydroxide solution
- Dilute to volume with UPLC-grade water
- Degas by sonication for 5 minutes and filter through 0.45 µm PVDF membrane

#### 4.1.2 Mobile Phase Preparation

- Combine 500 mL of 0.1% formic acid buffer (pH 3) with 500 mL UPLC-grade acetonitrile
- Degas by sonication for 5 minutes
- Filter through 0.45 µm PVDF membrane under vacuum

#### 4.1.3 Diluent Preparation

- Prepare mixture of acetonitrile and water in ratio of 80:20 (v/v)
- Use fresh preparation for each analytical batch

### Standard and Sample Preparation

#### 4.2.1 Stock Solution (1000 µg/mL)

- Accurately weigh 10 mg **alpelisib** reference standard into 10 mL volumetric flask

- Add approximately 7 mL diluent and sonicate to dissolve
- Dilute to volume with diluent and mix well

#### 4.2.2 Standard Solution (30 µg/mL)

- Pipette 0.3 mL of stock solution into 10 mL volumetric flask
- Dilute to volume with diluent and mix

#### 4.2.3 Sample Solution (Tablet Formulation)

- Determine average weight of 10 tablets
- Triturate tablet powder equivalent to 10 mg **alpelisib**
- Transfer to 10 mL volumetric flask, add 5 mL diluent, and sonicate for 15 minutes
- Dilute to volume with diluent and mix
- Filter through 0.45 µm PVDF syringe filter
- Pipette 0.3 mL filtrate into 10 mL volumetric flask and dilute to volume

## Forced Degradation Protocol

### 4.3.1 Acidic Degradation

- Expose **alpelisib** solution to 0.1 N HCl at room temperature for 24 hours
- Neutralize with 0.1 N NaOH after stress period

### 4.3.2 Basic Degradation

- Expose **alpelisib** solution to 0.1 N NaOH at room temperature for 24 hours
- Neutralize with 0.1 N HCl after stress period

### 4.3.3 Oxidative Degradation

- Treat **alpelisib** solution with 3% hydrogen peroxide at room temperature for 24 hours

### 4.3.4 Photolytic Degradation

- Expose solid **alpelisib** to visible and UV light in photostability chamber
- Exposure conditions: 1.2 million lux hours for visible light and 200 watt hours/square meter for UV

## APPLICATION IN DRUG DEVELOPMENT & COMBINATION THERAPIES

The development of robust stability-indicating methods for **alpelisib** supports its expanding clinical applications, particularly in **combination therapies** where stability profiling is essential for formulation development.

### Network-Informed Combination Strategies

Recent advances in **network-informed signaling-based approaches** have identified promising combination targets for **alpelisib** [3]:

- **Breast Cancer:** **Alpelisib** + LJM716 (HER3 inhibitor) combination shows enhanced efficacy
- **Colorectal Cancer:** **Alpelisib** + cetuximab (EGFR inhibitor) + encorafenib (BRAF inhibitor) demonstrates tumor growth inhibition
- **Rationale:** Co-targeting strategies address **compensatory pathways** and **bypass resistance mechanisms**

## ANALYTICAL CONSIDERATIONS & TROUBLESHOOTING

### Common Analytical Challenges

Challenge	Potential Cause	Solution
Peak tailing	Silanol interactions, column degradation	Use high-quality C18 column with endcapping, maintain acidic pH
Retention time drift	Mobile phase evaporation, column temperature fluctuation	Use fresh mobile phase, control column temperature

Challenge	Potential Cause	Solution
Poor resolution	Inadequate mobile phase optimization	Adjust acetonitrile ratio (45-55% range), optimize buffer pH
Baseline noise	Contaminated mobile phase or column	Filter all solutions, purge system with strong solvents

## FUTURE PERSPECTIVES

The application of **AQbD principles** in **alpelisib** analytical method development represents a paradigm shift toward more robust and predictive quality control methods. Future directions include:

- **Continuous Manufacturing Support:** Real-time release testing applications
- **Combination Product Analysis:** Methods for simultaneous quantification of **alpelisib** with combination partners
- **Biosensor Development:** Rapid screening methods for therapeutic drug monitoring
- **Green Analytical Chemistry:** Environmentally friendly method alternatives

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